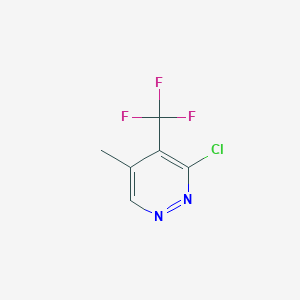

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine is a chemical compound with the molecular formula C5H2ClF3N2 . It has a molecular weight of 182.53 . It is a derivative of pyridazine, which was initially exploited in search of cardiovascular drugs and for its use in agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, involves various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring with a chlorine atom at the 3rd position, a trifluoromethyl group at the 5th position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis

This compound is a yellow liquid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications

Synthesis and Characterization

- Pyridazine derivatives, including compounds related to 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine, have been extensively studied for their potential biological properties, such as anti-tumor and anti-inflammatory activities. For instance, the synthesis and characterization of triazole pyridazine derivatives have been conducted, incorporating techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These studies also involve Density Functional Theory (DFT) calculations to understand their molecular properties (Sallam et al., 2021).

Agricultural Applications

- Pyridazine derivatives have been found to possess herbicidal and bleaching activities. A study on novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated significant herbicidal efficacy against certain plants, indicating their potential in agricultural applications (Xu et al., 2008).

Water Oxidation Catalysis

- Research into pyridazine-based ligands has explored their use in catalyzing water oxidation, a critical reaction for sustainable energy applications. For example, a family of Ru complexes involving pyridazine-based ligands demonstrated the ability to catalyze oxygen evolution, an essential step in water splitting (Zong & Thummel, 2005).

Medicinal Chemistry

- In the realm of medicinal chemistry, heterocyclic compounds like pyridazine analogs have shown significant pharmaceutical importance. Studies have synthesized and characterized various pyridazine derivatives, assessing their potential in drug development (Sallam et al., 2021).

Anti-Bacterial and Anti-Fungal Properties

- Pyridazine compounds have been explored for their antimicrobial properties. For example, a pyridazine derivative demonstrated excellent anti-bacterial effects, suggesting potential applications in treating bacterial infections (Druey et al., 1954).

Synthesis Methods

- Novel methods for synthesizing pyridazine derivatives have been developed, contributing to the versatility and applicability of these compounds in various fields. These methods often involve the creation of structural precursors for potential pharmaceutical agents (Attanasi et al., 2009).

Safety and Hazards

Future Directions

Trifluoromethylpyridines, including 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine, have been found to exhibit a wide range of pharmacological activities . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients .

Mechanism of Action

Target of Action

Pyridazine derivatives, which include this compound, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate .

Biochemical Pathways

Pyridazinone derivatives, a category that includes this compound, have been associated with a plethora of activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory, and many other properties .

Action Environment

It’s worth noting that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in pyridazinone derivatives may play a role in their biological activities .

Properties

IUPAC Name |

3-chloro-5-methyl-4-(trifluoromethyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-2-11-12-5(7)4(3)6(8,9)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGMYNCXNFSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=C1C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2986031.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2986039.png)

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)

![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)

![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)

![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)